N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide
Description
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H19N3O/c14-9-11-4-3-5-12(8-11)15-13(17)10-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9-10,14H2,(H,15,17) |
InChI Key |
XINWPYWYRAIXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(pyrrolidin-1-yl)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide is a synthetic compound with an aromatic amine moiety, a pyrrolidine ring, and an acetamide functional group. It has applications in medicinal chemistry and pharmacology because of its amine and hydroxyl groups, which enhance its reactivity and biological activity. Research indicates that this compound exhibits significant biological activity, particularly as a biochemical probe. Its structure allows it to interact with biological macromolecules through hydrogen bonding and redox reactions, modulating enzyme and receptor activities.
Applications
- Medicinal Chemistry this compound is explored for potential therapeutic properties, particularly in pain management and inflammation reduction. Studies indicate that it interacts with biological targets through its amine group, forming hydrogen bonds with proteins and enzymes. This interaction is crucial for understanding its mechanism of action in biological systems, especially as a potential inhibitor of specific enzymes involved in inflammatory processes.
- Biochemical Probe The compound exhibits significant biological activity as a biochemical probe. Its structural arrangement allows it to participate in a wider range of reactions.
- Tankyrase Inhibitors Novel 2-piperidin-1-yl-acetamide compounds, including this compound, are used as tankyrase inhibitors . They are also used in the treatment of Wnt signaling and tankyrase 1 and 2 signaling related disorders, including cancer .
- Anticonvulsant Activity Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide
- Key Features: Incorporates an L-alanyl residue (a chiral amino acid) and an isopropyl group on the acetamide nitrogen .
- The isopropyl group increases hydrophobicity compared to the aminomethylphenyl group in the target compound, likely altering pharmacokinetic properties like membrane permeability.
- Implications: Superior enzymatic stability due to the amino acid moiety but reduced solubility in aqueous environments.
Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)
N-Substituted 2-Arylacetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)
Perfluorophenyl-Containing Acetamides (e.g., N-(4-Acetamidobenzyl)-2-(perfluorophenyl)acetamide)
- Key Features : Perfluorophenyl group attached to the acetamide backbone .
- Comparison: The perfluorinated aromatic ring drastically increases electronegativity and chemical inertness compared to the aminomethylphenyl group. Enhanced resistance to oxidative degradation but reduced solubility in polar solvents.
- Implications : Suitable for applications requiring extreme stability, such as radiopharmaceuticals.
Cyclopropyl- and Benzylpyrrolidinyl-Substituted Acetamides (e.g., 2-Amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-cyclopropylacetamide)
- Key Features : Cyclopropyl and benzylpyrrolidinyl groups .
- The benzyl group on pyrrolidine enhances aromatic interactions, unlike the target compound’s unsubstituted aminomethyl group.
- Implications : Improved binding to G-protein-coupled receptors (GPCRs) due to combined steric and aromatic effects.
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring attached to an acetamide group and an aminomethyl phenyl substituent. This structural configuration is crucial for its biological activity, particularly in modulating neurotransmitter systems and exhibiting anticonvulsant effects.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated several related compounds in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results highlighted that certain derivatives demonstrated effective protection against seizures, particularly in the MES model, which is indicative of their potential use in epilepsy treatment .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| 12 | 100 | Yes | No |
| 13 | 300 | Yes | Yes |
| 20 | 100 | Moderate | Yes |
| 21 | 300 | No | No |
Antimicrobial Activity
This compound has also been investigated for its antibacterial properties. Recent studies have shown that derivatives containing pyrrole structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics, suggesting a promising avenue for developing new antibacterial agents .
Table 2: Antibacterial Activity Against MRSA
| Compound ID | MIC (μg/mL) | Comparison to Vancomycin |
|---|---|---|
| 1 | 0.125 | More potent |
| 2 | 0.5 | Comparable |
| 3 | 0.13 | Superior |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Sodium Channels : Some studies suggest that this compound may act as a moderate binder to neuronal voltage-sensitive sodium channels, which play a critical role in the generation and propagation of action potentials in neurons .
- Antimalarial Properties : In addition to its anticonvulsant and antibacterial activities, this compound has shown promise as an antimalarial agent. Research indicated that certain derivatives possess low IC50 values against Plasmodium falciparum, making them potential candidates for malaria treatment .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antiepileptic Drug Development : A study involving the synthesis of various derivatives demonstrated that modifications to the pyrrolidine core significantly influenced anticonvulsant activity, leading to the identification of several promising candidates for further development .
- Antimicrobial Screening : In vitro evaluations showed that specific derivatives exhibited enhanced antibacterial activity compared to existing treatments, suggesting their potential as novel therapeutic agents against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-acetamide core. Key steps include nucleophilic substitution (e.g., coupling pyrrolidine with chloroacetamide derivatives) and subsequent functionalization of the aminomethylphenyl group. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or DMSO), and catalysts (e.g., triethylamine for deprotonation) must be optimized . Purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity, confirmed by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Key signals include the pyrrolidine ring protons (δ 1.8–2.5 ppm, multiplet) and the acetamide carbonyl (δ 168–170 ppm). The aromatic protons in the aminomethylphenyl group appear as a singlet near δ 7.0–7.5 ppm .
- FT-IR : Confirm N-H stretches (3300–3500 cm⁻¹) and carbonyl (C=O) vibrations (1650–1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C₁₃H₁₈N₃O) with minimal fragmentation .
Q. What preliminary biological assays are recommended to screen for its pharmacological potential?
- Methodology : Begin with in vitro assays:
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus at 10–100 µg/mL .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide target identification for this compound?
- Methodology :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets (e.g., dopamine receptors, sigma-1) .
- Docking Studies : Employ AutoDock Vina to model interactions with predicted targets. Prioritize binding pockets with hydrogen bonds between the acetamide carbonyl and residues like Asp110 (in sigma-1) . Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., replacing chlorophenyl with trifluoromethyl groups in analogs from ). Use regression models to correlate logP with cytotoxicity .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in IC₅₀ values. Address outliers by verifying assay conditions (e.g., serum concentration in cell cultures) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP from ~2.5 to <2.0, enhancing solubility. Use calculated ClogP (ChemAxon) .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots. Block vulnerable sites (e.g., methylene groups) via deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
